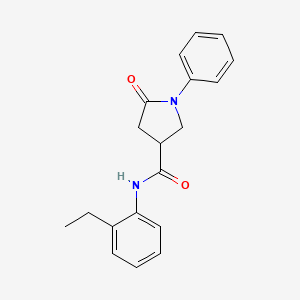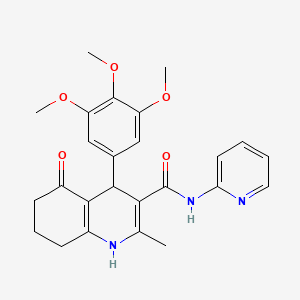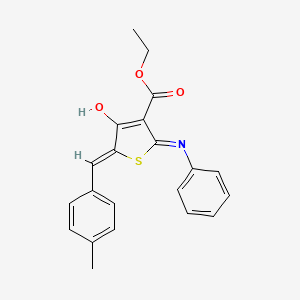
N-(2-ethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethylbenzeneethanamine , has the chemical formula C10H15N . It belongs to the class of amides and is characterized by its fused pyrrolidine ring and carboxamide functional group . This compound exhibits interesting properties due to its unique structure.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of N-(2-ethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide. One common approach involves the condensation of N-ethylbenzeneethanamine (N-ethyl-2-phenethylamine) with an appropriate carboxylic acid derivative. The reaction typically occurs under acidic or basic conditions.
Industrial Production:: While industrial-scale production methods may vary, the synthesis often involves efficient and scalable processes. Researchers and manufacturers optimize reaction conditions, catalysts, and purification steps to achieve high yields.
Chemical Reactions Analysis
Reactivity:: N-(2-ethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction processes yield reduced derivatives.
Substitution: Substituents on the phenyl ring can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) facilitate reduction.
Substitution: Various halogenating agents (e.g., bromine, chlorine) induce substitution reactions.
Major Products:: The specific products depend on reaction conditions and substituents. For example, oxidation may yield carboxylic acids, while reduction could lead to amines.
Scientific Research Applications
N-(2-ethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide finds applications in:
Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.
Chemical Research: Researchers explore its reactivity and potential as a building block.
Industry: It could serve as a precursor for other compounds.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways fully.
Comparison with Similar Compounds
While N-(2-ethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique, it shares structural features with related compounds:
N-ethylbenzeneethanamine: A close analogue with a similar backbone .
Methyl N-(2-ethylphenyl)carbamate: Another compound with a related structure .
Ethanediamide, N-(2-ethoxyphenyl)-N’-(2-ethylphenyl): A compound with a similar amide linkage .
Properties
Molecular Formula |
C19H20N2O2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H20N2O2/c1-2-14-8-6-7-11-17(14)20-19(23)15-12-18(22)21(13-15)16-9-4-3-5-10-16/h3-11,15H,2,12-13H2,1H3,(H,20,23) |
InChI Key |
MGDFFTXAHMZDRB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-({4-[2-(3-Methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11649484.png)

![N-((Z)-2-(3-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B11649490.png)
![2-{[4-Cyano-3-({2-[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-2-oxoethyl}sulfanyl)-5-isothiazolyl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-YL)acetamide](/img/structure/B11649496.png)
![2-[4-Methoxy-3-(pyridin-2-yloxymethyl)phenyl]-3-(4-methylphenyl)-1,2-dihydroquinazolin-4-one](/img/structure/B11649500.png)
![4-({2-methoxy-4-[(Z)-{2,4,6-trioxo-1-[4-(tricyclo[3.3.1.1~3,7~]dec-2-yl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]phenoxy}methyl)benzoic acid](/img/structure/B11649503.png)
![4-{[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]carbamoyl}phenyl acetate](/img/structure/B11649508.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-chloro-4-methoxybenzamide](/img/structure/B11649523.png)


![(5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11649553.png)
![8-(Pyridin-3-yl)-1,5-diazabicyclo[3.2.1]octane](/img/structure/B11649562.png)
![2-[4-(benzyloxy)-3-ethoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11649565.png)
